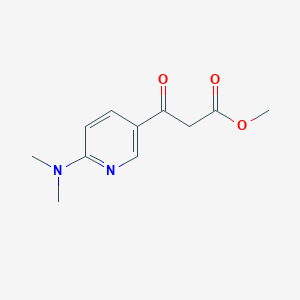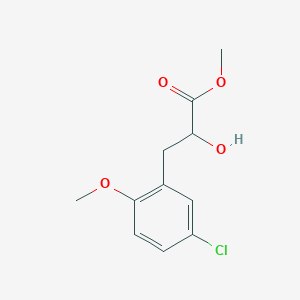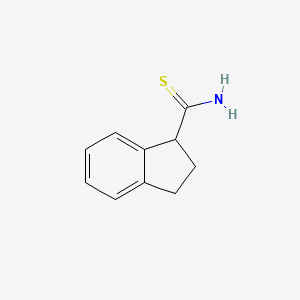
3-(2-Cyclopropylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Cyclopropylphenyl)azetidine, can be achieved through several methods:
Alkylation of Primary Amines: This method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation Reactions: A one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: Organoboronates undergo intramolecular amination via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient processes such as:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate reactions and improve yields.
Catalytic Processes: Utilizing catalysts like copper or nickel to facilitate cross-coupling reactions and other transformations.
化学反応の分析
Types of Reactions
3-(2-Cyclopropylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
科学的研究の応用
3-(2-Cyclopropylphenyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Cyclopropylphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in various chemical reactions. This unique reactivity is harnessed in medicinal chemistry to develop drugs that can interact with specific biological targets .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and different reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different stability characteristics.
Uniqueness
3-(2-Cyclopropylphenyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other nitrogen-containing heterocycles .
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
3-(2-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-4-12(10-7-13-8-10)11(3-1)9-5-6-9/h1-4,9-10,13H,5-8H2 |
InChIキー |
BAGDRSZRMOYYGT-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=CC=C2C3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



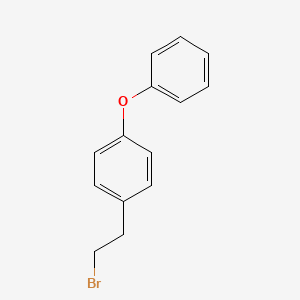




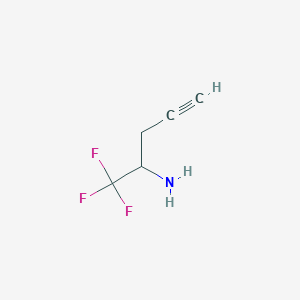
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
